
4-(2-Chloro-1,1,2,2-tetrafluoroethyl)anilinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H7Cl2F4N It is a derivative of aniline, where the aniline ring is substituted with a 2-chloro-1,1,2,2-tetrafluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride typically involves the reaction of aniline with 2-chloro-1,1,2,2-tetrafluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloro-1,1,2,2-tetrafluoroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aniline derivatives, while coupling reactions can produce more complex aromatic compounds .
Aplicaciones Científicas De Investigación
4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
- Ethane, 1,1,2,2-tetrachloro-
Uniqueness
4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride is unique due to the presence of both chlorine and multiple fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H7Cl2F4N |
|---|---|
Peso molecular |
264.04 g/mol |
Nombre IUPAC |
4-(2-chloro-1,1,2,2-tetrafluoroethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H6ClF4N.ClH/c9-8(12,13)7(10,11)5-1-3-6(14)4-2-5;/h1-4H,14H2;1H |
Clave InChI |
UBSSPCCWMQHEGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(F)(F)Cl)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


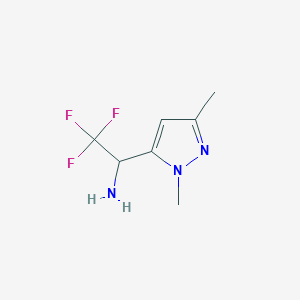
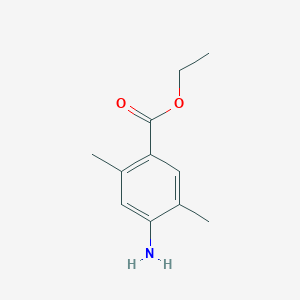
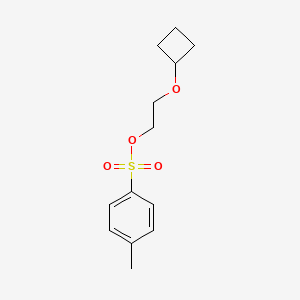
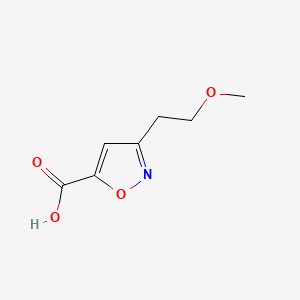
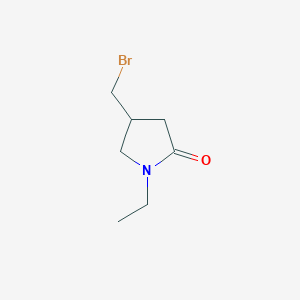
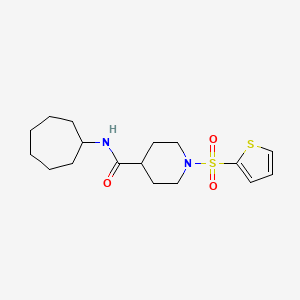
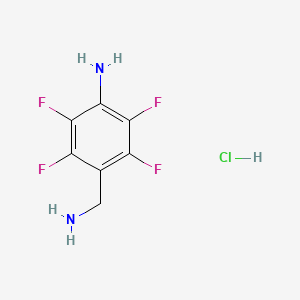
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15317035.png)
![[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B15317041.png)


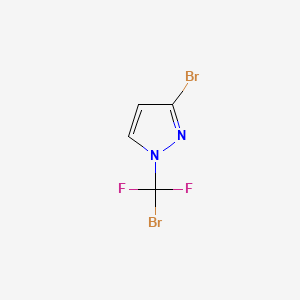
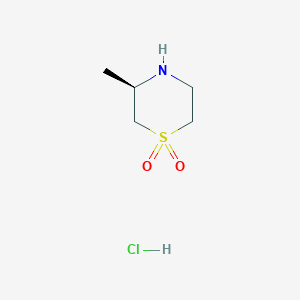
![4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoic Acid](/img/structure/B15317088.png)
